Superior LDL-Cholesterol Reduction: A Milligram-Equivalent Comparison of Rosuvastatin vs. Atorvastatin
In a direct head-to-head meta-analysis of pooled data from the STELLAR program, rosuvastatin demonstrated a significantly greater reduction in LDL cholesterol compared to atorvastatin on a milligram-equivalent basis. Across the 10 mg to 80 mg dose range, rosuvastatin reduced LDL-C by a mean of 8.2% more than atorvastatin (p < 0.001) [1]. At the specific 10 mg dose, rosuvastatin achieved an average LDL-C reduction of 46%, compared to 37% for atorvastatin 10 mg [2]. This represents a relative 24% greater LDL-C lowering efficacy for the same 10 mg dose.
| Evidence Dimension | Percent reduction in LDL-Cholesterol from baseline |
|---|---|
| Target Compound Data | Rosuvastatin: 46% reduction (10 mg dose) |
| Comparator Or Baseline | Atorvastatin: 37% reduction (10 mg dose) |
| Quantified Difference | Rosuvastatin reduces LDL-C by an absolute 9% more, representing a 24% relative increase in efficacy. |
| Conditions | Pooled analysis of patients with hypercholesterolemia (LDL-C >160 and <250 mg/dL) treated for 6 weeks in the STELLAR trial [2]. |
Why This Matters
This quantified difference allows for precise, milligram-aware dosing in research protocols and informs cost-effectiveness analyses for procurement.
- [1] Jones PH, et al. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR Trial). Am J Cardiol. 2003;92(2):152-160. Data as summarized by GPnotebook. View Source
- [2] GPnotebook. Comparing strength of different statins. Data derived from STELLAR trial. View Source
